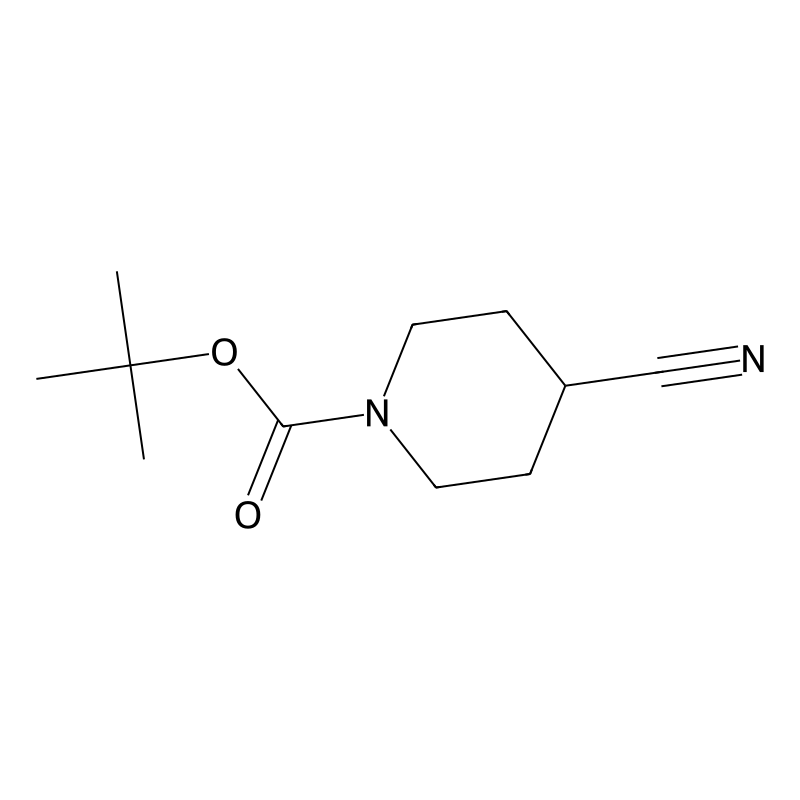

1-Boc-4-cyanopiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Boc-4-cyanopiperidine (CAS 91419-52-2) is a heterocyclic building block widely used as a precursor in medicinal chemistry and organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, chemoselective transformations at the C4-position. The cyano group serves as a versatile handle for conversion into various functional groups, such as amines or carboxylic acids, making this compound a critical starting material for complex 4-substituted piperidine scaffolds found in numerous biologically active compounds.

Attempting to substitute 1-Boc-4-cyanopiperidine with its unprotected counterpart, 4-cyanopiperidine, often leads to significant process inefficiencies and lower yields. The unprotected piperidine nitrogen is a strong nucleophile that readily participates in side reactions, such as N-alkylation or N-acylation, when other electrophilic reagents are present. This lack of chemoselectivity necessitates additional protection and deprotection steps, complicating the synthesis and increasing costs. Furthermore, direct synthesis routes starting from unprotected precursors can be low-yielding; for example, dehydrating piperidine-4-carboxamide with POCl3 results in a yield of only 29.7% after a laborious workup. The Boc group provides essential protection, ensuring that reactions occur specifically at the C4-position and can be removed cleanly under acidic conditions, making it a more reliable and process-compatible intermediate for multi-step synthesis.

Precursor Suitability: High-Yield Synthesis from 1-Boc-4-piperidinecarboxaldehyde

When used as a starting material, 1-Boc-4-piperidinecarboxaldehyde can be converted to 1-Boc-4-cyanopiperidine in high yield. One reported method using T3P (Propylphosphonic Anhydride) in DMF with hydroxylamine hydrochloride and Et3N achieves a 93% yield after a straightforward extraction and workup procedure. Another method employing an oxygen atmosphere with catalytic TEMPO and KPF6 in acetonitrile reports an isolated yield of 73%. These high-yielding conversions highlight the efficiency of this precursor in established synthetic workflows.

| Evidence Dimension | Isolated Yield |

| Target Compound Data | 73% to 93% |

| Comparator Or Baseline | N/A - Precursor conversion efficiency |

| Quantified Difference | N/A |

| Conditions | Method 1: T3P, hydroxylamine HCl, Et3N in DMF at 100°C. Method 2: O2, TEMPO, KPF6, TBN, HMDS in acetonitrile at 30°C. |

High, reproducible yields from a common aldehyde precursor reduce material waste and improve the cost-effectiveness of multi-step syntheses.

Processability: Enables High-Yield Boc Protection of the Piperidine Core

Protecting the nitrogen of 4-cyanopiperidine is a critical step for its use as an intermediate. Reacting unprotected 4-cyanopiperidine with di-tert-butyl dicarbonate provides the target compound, 1-Boc-4-cyanopiperidine, in high yield. One documented procedure reports an 83% yield of the final solid product after dissolving the reactants in DCM, stirring for one hour, and then crystallizing from isohexane. This demonstrates a robust and efficient process for preparing the protected intermediate, which is crucial for subsequent selective chemistry.

| Evidence Dimension | Yield of N-Boc Protection |

| Target Compound Data | 83% |

| Comparator Or Baseline | Unprotected 4-cyanopiperidine (starting material) |

| Quantified Difference | N/A (describes efficiency of its own formation) |

| Conditions | Di-tert-butyl dicarbonate, DCM, 25°C for 1 hour, followed by crystallization. |

The high efficiency of the Boc protection step itself ensures that large quantities of this key intermediate can be prepared reliably, which is a primary concern for scaling up production.

Handling & Stability: Solid Form with Defined Melting Point for Easier Handling and Storage

Unlike some related piperidine derivatives which are oils, 1-Boc-4-cyanopiperidine is typically a white to off-white solid or crystalline powder with a reported melting point of 60-63 °C. This solid form is generally easier to handle, weigh, and store compared to oils, reducing losses and improving accuracy in reaction setups. Recommended storage conditions are 2-8°C, indicating good stability under refrigeration.

| Evidence Dimension | Physical Form at STP |

| Target Compound Data | Solid / Crystalline Powder (m.p. 60-63 °C) |

| Comparator Or Baseline | Related intermediates that are oils (e.g., some unprotected or differently substituted piperidines) |

| Quantified Difference | Qualitative (Solid vs. Liquid) |

| Conditions | Standard Temperature and Pressure |

A solid, stable compound simplifies laboratory workflows, reduces handling errors, and ensures better material accountability and stability over time compared to liquid or oily alternatives.

Core Building Block for Pharmaceutical Scaffolds

The primary application of 1-Boc-4-cyanopiperidine is as a versatile intermediate in the synthesis of complex pharmaceutical agents. The Boc group ensures controlled reactions, while the cyano group can be transformed into other functionalities. This makes it a key precursor for synthesizing inhibitors of protein kinase B and GlyT1, as well as various other bioactive molecules where a 4-substituted piperidine moiety is required for activity.

Synthesis of 4-Aminopiperidine Derivatives

The nitrile functionality of 1-Boc-4-cyanopiperidine can be readily reduced to a primary amine, yielding 1-Boc-4-aminomethylpiperidine or related amino derivatives. This pathway is a reliable method for accessing the 4-aminopiperidine scaffold, a privileged structure in medicinal chemistry known to improve pharmacokinetic properties like solubility and metabolic stability in drug candidates. The Boc protection is essential for directing the reduction to the cyano group without affecting the ring nitrogen.

Platform for Enantioselective Synthesis

This compound serves as a reactant for nitrilase-catalyzed enantioselective synthesis to produce chiral piperidinecarboxylic acids. The stability and defined structure provided by the Boc group make it a suitable substrate for biocatalytic processes where high stereochemical control is necessary for producing single-enantiomer active pharmaceutical ingredients.

XLogP3

GHS Hazard Statements

H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (89.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (82.61%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Wikipedia

Explore Compound Types